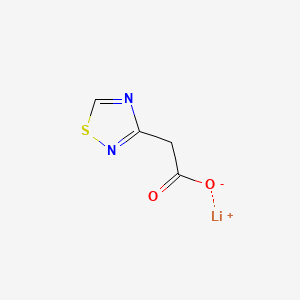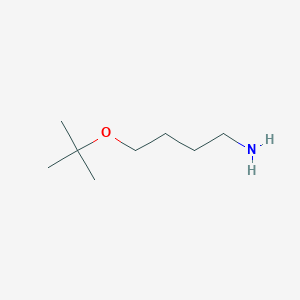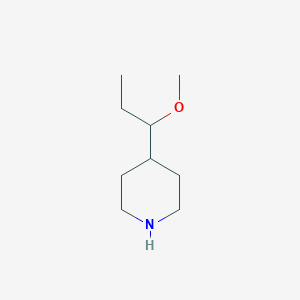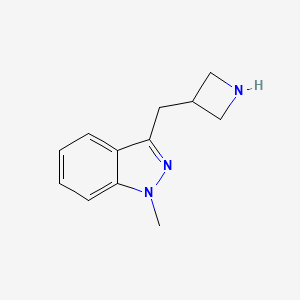
3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole is a heterocyclic compound that features both an azetidine ring and an indazole ring Azetidine is a four-membered nitrogen-containing ring, while indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole can be achieved through various synthetic routes. One common method involves the use of aza-Michael addition reactions. For instance, the starting material, N-Boc-azetidin-3-ylidene acetate, can be obtained from N-Boc-azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate can then undergo aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidine and indazole moieties. These interactions can modulate biological pathways, leading to various pharmacological effects.
類似化合物との比較
Similar Compounds
3-Aminoazetidines: These compounds share the azetidine ring and have been studied for their potential as triple reuptake inhibitors.
2-Azetidinones: Known for their use in β-lactam antibiotics, these compounds also contain a four-membered nitrogen ring.
Uniqueness
3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole is unique due to the combination of the azetidine and indazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
特性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
3-(azetidin-3-ylmethyl)-1-methylindazole |
InChI |
InChI=1S/C12H15N3/c1-15-12-5-3-2-4-10(12)11(14-15)6-9-7-13-8-9/h2-5,9,13H,6-8H2,1H3 |
InChIキー |
VQOYOUPSDBWFQF-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=N1)CC3CNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


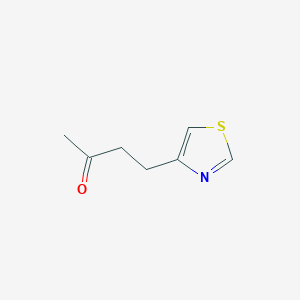
![3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid](/img/structure/B13590372.png)
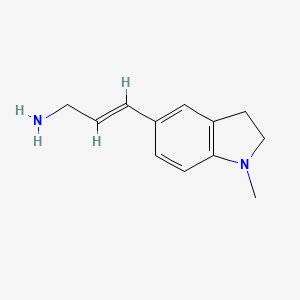
![1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B13590383.png)
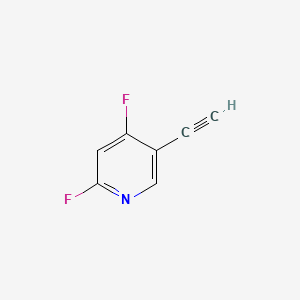
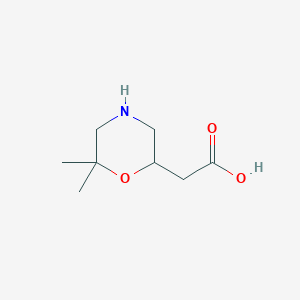
![6-Phenylspiro[2.3]hexan-4-one](/img/structure/B13590397.png)
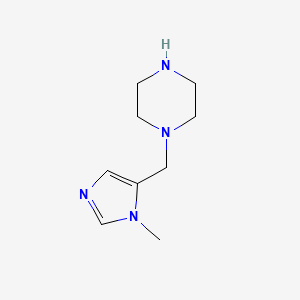
![1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride](/img/structure/B13590413.png)
![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)
![1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine](/img/structure/B13590434.png)
